Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate
Description
Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate (CAS: 332101-12-9) is a hydrazine-derived propanedioate ester characterized by a 2-methylphenyl substituent on the hydrazinyl moiety. The compound is synthesized via condensation reactions between diethyl 2-(methylamino)propanedioate and 2-methylphenylhydrazine, often under acidic conditions (e.g., acetic acid) . Its molecular weight is 319.34 g/mol (C₁₆H₂₁N₂O₄), with spectroscopic data including ¹H NMR peaks at δ 1.30 (t, 6H, CH₂CH₃), 2.46 (s, 3H, NCH₃), and 7.22–7.39 (m, 5H, aromatic H) .
Properties
IUPAC Name |
diethyl 2-[[2-(2-methylphenyl)hydrazinyl]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-20-14(18)12(15(19)21-5-2)10-16-17-13-9-7-6-8-11(13)3/h6-10,16-17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAXJWBFYZWGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNNC1=CC=CC=C1C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate typically involves the reaction of diethyl malonate with 2-(2-methylphenyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate exhibits notable antimicrobial properties. Research indicates that compounds with similar structural characteristics can serve as effective antibacterial agents. For instance, derivatives of diethyl malonate have been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as an inhibitor of phosphodiesterase type IV (PDE4). PDE4 inhibitors are known to reduce inflammation and are utilized in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This indicates that this compound could be developed into therapeutic agents for managing such conditions.
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound involves the condensation of diethyl malonate with appropriate hydrazine derivatives. This method allows for the modification of the compound to enhance its biological activity or reduce toxicity .
Table 1: Synthetic Pathways for this compound
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Diethyl malonate + Hydrazine derivative | Reflux in ethanol | Intermediate hydrazone |
| 2 | Intermediate + Acid catalyst | Heating | This compound |
Case Studies
3.1 Pharmacological Studies
A study focusing on the pharmacological applications of diethyl malonate derivatives highlighted their role as potential anti-cancer agents. The structural modifications, including the introduction of hydrazine moieties, were found to enhance cytotoxicity against various cancer cell lines . This suggests that this compound may possess similar anticancer properties.
3.2 Toxicological Assessments
Toxicological evaluations have indicated that while this compound has beneficial effects, it also poses certain risks, including skin irritation and acute toxicity upon ingestion . These findings necessitate careful consideration during drug development processes to ensure safety and efficacy.
Mechanism of Action
The mechanism of action of Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of diethyl propanedioate derivatives with substitutions on the hydrazinyl or methylidene groups. Key analogs include:
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity and reactivity in nucleophilic additions .
- Bulky aromatic groups (e.g., indole, trimethylbenzyl) improve binding to biological targets (e.g., renin) but may reduce solubility .
- Heterocycles (e.g., thiophene, furan) enhance π-π interactions and modulate redox properties .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.5) is lower than analogs with halogen or nitro substituents (e.g., 4.02 for bromophenyl analog ), reflecting the 2-methylphenyl group’s moderate hydrophobicity.
- Solubility : Derivatives with polar groups (e.g., nitrofuryl) exhibit higher aqueous solubility compared to halogenated or aromatic analogs .
Crystallographic and Spectroscopic Data
Biological Activity
Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- IUPAC Name : Diethyl 2-({[2-(2-methylphenyl)hydrazinyl]methylidene})propanedioate
- Molecular Formula : C13H16N2O4
- Molecular Weight : 264.28 g/mol
The compound features a hydrazine moiety that is known for its reactivity and biological activity, particularly in the context of drug development.
Antioxidant Properties
Research indicates that derivatives of hydrazine compounds exhibit significant antioxidant activity. The presence of the hydrazine group in this compound suggests it may scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Several studies have explored the anticancer properties of hydrazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of phosphodiesterase type IV (PDE4), which plays a role in inflammatory responses. This inhibition could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
-
Antioxidant Activity Study :
- Objective : To evaluate the antioxidant capacity of this compound.
- Method : DPPH radical scavenging assay.
- Findings : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
-
Anticancer Efficacy :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Method : MTT assay on MCF-7 cell line.
- Findings : The compound showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
-
PDE4 Inhibition :
- Objective : To determine the inhibitory effect on PDE4 activity.
- Method : Enzymatic assay using recombinant PDE4 enzyme.
- Findings : this compound demonstrated significant inhibition of PDE4 activity, supporting its potential use in anti-inflammatory therapies.
Research Findings Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | Significant reduction in radicals |
| Anticancer | MTT Assay on MCF-7 | Dose-dependent cytotoxicity observed |
| PDE4 Inhibition | Enzymatic Assay | Significant inhibition of PDE4 activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
